molecular formula C13H15NO2 B13600778 3-(2-(Pyrrolidin-1-yl)phenyl)acrylic acid

3-(2-(Pyrrolidin-1-yl)phenyl)acrylic acid

Cat. No.: B13600778
M. Wt: 217.26 g/mol
InChI Key: WODQCNKOJHKYOI-BQYQJAHWSA-N
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Description

3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the phenyl group and subsequent introduction of the prop-2-enoic acid moiety. One common method involves the reaction of pyrrolidine with a suitable phenyl derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

Industrial production of 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitro groups

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound

    Reduction: Reduced forms of the compound with saturated bonds

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to interact with and inhibit specific enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid is unique due to the combination of the pyrrolidine ring and the prop-2-enoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(E)-3-(2-pyrrolidin-1-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H15NO2/c15-13(16)8-7-11-5-1-2-6-12(11)14-9-3-4-10-14/h1-2,5-8H,3-4,9-10H2,(H,15,16)/b8-7+

InChI Key

WODQCNKOJHKYOI-BQYQJAHWSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=CC=C2/C=C/C(=O)O

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C=CC(=O)O

Origin of Product

United States

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